3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
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Overview
Description
3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the triazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, sulfoxides, sulfones, and reduced triazine derivatives .
Scientific Research Applications
3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted-1,3,5-triazines: These compounds share a similar triazine core but differ in their substituents, leading to variations in their biological activities.
Phenylthiazolyl-1,3,5-triazine derivatives: These compounds also exhibit antibacterial and antifungal properties but may have different mechanisms of action and potency.
Uniqueness
3-(4-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of methoxy and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent antimicrobial and anticancer effects .
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-11-17-15(18-16(19)21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,21) |
InChI Key |
LJYKPMUDPGWXLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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